molecular formula C21H27N7O14P2 B000430 Nad+ CAS No. 53-84-9

Nad+

Cat. No.: B000430
CAS No.: 53-84-9
M. Wt: 663.4 g/mol
InChI Key: BAWFJGJZGIEFAR-NNYOXOHSSA-N
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Description

Nadide, also known as Nicotinamide Adenine Dinucleotide (NAD+) or Coenzyme I, is a fundamental dinucleotide coenzyme found in all living cells and is central to cellular metabolism. This compound exists in two forms, an oxidized (NAD+) and a reduced (NADH) state, which allows it to serve as an essential electron carrier in numerous enzymatic redox reactions. Its primary mechanism of action involves cycling between these two states, accepting electrons to become NADH and donating electrons to become NAD+ again, thereby facilitating key metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Beyond its classic role in energy metabolism, NAD+ is a critical substrate for several other important cellular processes. It is involved in DNA repair mechanisms as a substrate for poly(ADP-ribose) polymerase (PARP) enzymes and in cell signaling pathways that regulate responses to stress and inflammation . Research indicates that cellular levels of NAD+ decline with age, making it a compound of significant interest in studies of aging and age-related metabolic health . As a research tool, Nadide is invaluable in biochemistry and molecular biology for studying enzyme kinetics and metabolic pathways due to its distinct ultraviolet (UV) absorption spectra, which allow for convenient spectrophotometric assay techniques . This product is strictly intended for research applications in a controlled laboratory setting. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

53-84-9

Molecular Formula

C21H27N7O14P2

Molecular Weight

663.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

BAWFJGJZGIEFAR-NNYOXOHSSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Appearance

Assay:≥95%A crystalline solid

melting_point

140.0 - 142.0 °C

Other CAS No.

53-84-9

physical_description

Solid

Pictograms

Irritant

solubility

752.5 mg/mL

Synonyms

Adenine Dinucleotide, Dihydronicotinamide
Coenzyme I
Dihydronicotinamide Adenine Dinucleotide
Dinucleotide, Dihydronicotinamide Adenine
Dinucleotide, Nicotinamide-Adenine
Diphosphopyridine Nucleotide
DPN
NAD
NADH
Nadide
Nicotinamide Adenine Dinucleotide
Nicotinamide-Adenine Dinucleotide
Nucleotide, Diphosphopyridine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nadide can be synthesized through several methods. One common synthetic route involves the condensation of nicotinamide mononucleotide with adenosine monophosphate. This reaction typically requires the presence of pyrophosphate as a coupling agent and is carried out under mild conditions to prevent the degradation of the sensitive intermediates .

Industrial Production Methods

In industrial settings, nadide is often produced using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the coenzyme, which is then extracted and purified. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Redox Reactions: Core Electron Transfer Mechanism

NAD⁺ functions as an electron carrier, cycling between its oxidized (NAD⁺) and reduced (NADH) forms. The fundamental redox reaction is:RH2+NAD+NADH+H++R\text{RH}_2+\text{NAD}^+\rightarrow \text{NADH}+\text{H}^++\text{R}Here, RH₂ represents a reduced substrate (e.g., glucose, lactate), which donates two hydrogen atoms (one hydride ion and one proton) to NAD⁺. This reaction is reversible, enabling continuous metabolic flux .

Key Characteristics:

  • Midpoint Potential : −0.32 V for the NAD⁺/NADH redox pair, classifying NADH as a moderate reducing agent .
  • Structural Basis : Electron transfer occurs at the nicotinamide ring, where the hydride ion binds to the C4 position, altering the ring’s aromaticity .

Enzymatic Reactions: Substrate-Specific Interactions

NAD⁺ participates in diverse enzymatic pathways, acting as a cofactor for dehydrogenases, oxidoreductases, and sirtuins.

Enzyme Reaction Biological Role Source
Alcohol dehydrogenaseEthanol + NAD⁺ → Acetaldehyde + NADH + H⁺Ethanol metabolism
Lactate dehydrogenasePyruvate + NADH + H⁺ → Lactate + NAD⁺Anaerobic glycolysis
Glyceraldehyde-3-phosphate dehydrogenaseG3P + NAD⁺ → 1,3-BPG + NADH + H⁺ATP synthesis in glycolysis
PARP1 (Poly-ADP-ribose polymerase)NAD⁺ → ADP-ribose polymers + NicotinamideDNA repair and genomic stability

Notable Features :

  • Dehydrogenases : Catalyze substrate oxidation while reducing NAD⁺ to NADH .
  • Sirtuins : NAD⁺-dependent deacetylases regulating aging and stress responses .

Comparative Analysis of NAD⁺ and Structurally Similar Compounds

Compound Structure Redox Role Unique Features
NAD⁺ Nicotinamide + AdeninePrimary electron carrierSubstrate for PARP1, CD38
FAD (Flavin Adenine Dinucleotide)Riboflavin + AdenineElectron transport in ETCBinds covalently to enzymes (flavoproteins)
NMN (Nicotinamide Mononucleotide)Nicotinamide + RiboseNAD⁺ precursorKey intermediate in salvage pathway
ATP Adenine + Ribose + PhosphatesEnergy currencyHydrolysis drives energetically unfavorable reactions

Data synthesized from .

Recent Advances in NAD⁺-Driven Reactions

  • Computational Modeling : Machine learning optimizes reaction conditions for NAD⁺-dependent syntheses, such as azetidine formation via photocatalysis .
  • Kinetic Studies : Advanced techniques like stopped-flow spectroscopy quantify NAD⁺/NADH turnover rates in enzymatic cascades .

Critical Challenges and Research Gaps

  • Synthetic Accessibility : NAD⁺’s labile pyrophosphate bond complicates in vitro synthesis, necessitating enzymatic or microbial production .
  • Bioavailability : Oral NAD⁺ supplementation faces rapid degradation; prodrugs (e.g., NMN, NR) are under clinical evaluation .

Scientific Research Applications

Biochemical Applications

Nadide plays a crucial role in cellular metabolism, particularly in redox reactions. It functions as an electron carrier, cycling between its oxidized form (NAD) and reduced form (NADH). This duality allows it to participate in various enzymatic processes essential for cellular function.

Key Biochemical Functions

  • Electron Carrier : Nadide accepts electrons during metabolic reactions, facilitating energy production through ATP synthesis.
  • Redox Reactions : It undergoes reversible oxidation and reduction, enabling the transfer of electrons between molecules.
  • Metabolic Pathways : Nadide is integral to numerous metabolic pathways, including glycolysis and the citric acid cycle.

Therapeutic Applications

Research indicates that Nadide's levels decrease with age, which may contribute to age-related diseases. Supplementation with Nadide has shown potential in rejuvenating cellular functions and improving metabolic health.

Case Studies

  • Age-Related Diseases : Studies suggest that restoring NAD levels can ameliorate conditions such as neurodegenerative diseases and metabolic disorders.
  • Cellular Rejuvenation : Animal model studies demonstrate that NAD supplementation can enhance mitochondrial function and promote longevity.

Industrial Applications

Nadide's unique properties also make it suitable for various industrial applications, particularly in the development of pharmaceuticals and biochemicals.

Industrial Uses

  • Pharmaceutical Development : Nadide is utilized in drug formulations due to its role as a coenzyme in biochemical reactions.
  • Agricultural Chemicals : It is explored for use in fertilizers and pesticides, enhancing nutrient uptake and plant growth.

Comparative Analysis with Related Compounds

To better understand Nadide's unique characteristics, a comparative analysis with similar compounds is presented below:

Compound NameStructure SimilarityUnique Features
Nicotinamide Mononucleotide (NMN)Contains nicotinamidePrecursor to NAD; involved in nucleotide synthesis
Nicotinic AcidContains pyridine ringPrecursor for NAD synthesis; involved in metabolism
Flavin Adenine Dinucleotide (FAD)Contains riboflavinFunctions similarly but primarily in redox reactions
Adenosine Triphosphate (ATP)Contains adenosineMain energy currency of the cell; different function

Mechanism of Action

Nadide exerts its effects by acting as an electron carrier in redox reactions. It accepts electrons during the oxidation of substrates and donates them during the reduction of other molecules. This electron transfer is vital for the production of adenosine triphosphate (ATP) in cellular respiration. Nadide also serves as a substrate for enzymes involved in post-translational modifications, such as ADP-ribosylation .

Comparison with Similar Compounds

Table 1: Binding Parameters of Nadide and Analogues

Compound RMSD (Å) RMSF (Å) ∆G (kcal/mol) Key Residues Interacted
Nadide 1.6–2.4 <2.4 -10.73 Glu166, His41, Thr24
Denufosol ~2.2 Variable N/A Loop regions
Cangrelor ~1.9 <2.4 N/A Catalytic pocket

Data sourced from molecular simulations and docking studies .

Table 2: Therapeutic Comparison in Disease Models

Compound COVID-19 Efficacy Neuroprotection Market Status
Nadide High (Mpro/RdRp inhibition) Yes (Alzheimer’s/Parkinson’s) Commercial (e.g., shampoos, supplements)
Cangrelor Moderate (anti-thrombotic) No FDA-approved for thrombosis
Spermidine Low Yes (aging) Research phase

Biological Activity

Nadide, also known as nicotinamide adenine dinucleotide (NAD), is a vital coenzyme present in all living cells. It plays a crucial role in various biological processes, particularly in cellular metabolism and redox reactions. This article explores the biological activity of Nadide, highlighting its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Function

NAD consists of two nucleotides linked by a pyrophosphate bond: one containing an adenine base and the other containing a nicotinamide base. It exists in two forms: the oxidized form (NAD+^+) and the reduced form (NADH). The primary function of NAD+^+ is as an oxidizing agent in metabolic pathways, while NADH acts as a reducing agent, facilitating electron transfer during biochemical reactions .

Key Biological Roles

  • Energy Metabolism : NAD is integral to cellular respiration, where it accepts electrons from substrates like glucose. This process leads to ATP production through oxidative phosphorylation in the electron transport chain .
  • Redox Reactions : NAD functions as an electron carrier, cycling between its oxidized and reduced forms. This ability allows it to participate in numerous enzymatic reactions critical for maintaining cellular homeostasis .
  • DNA Repair : NAD+^+ is essential for the activity of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. Research indicates that NAD+^+ levels decline with age, impairing DNA repair capabilities and contributing to age-related diseases .
  • Cell Signaling : NAD acts as a substrate for sirtuins, a family of proteins that regulate cellular health and longevity through deacetylation processes .

Therapeutic Implications

Recent studies have suggested that restoring NAD+^+ levels may have therapeutic benefits in treating age-related conditions such as diabetes, cancer, and neurodegenerative diseases. Supplementation with NAD precursors has shown promise in rejuvenating cellular functions and improving metabolic health in animal models .

Table 1: Summary of Biological Functions of Nadide

Biological FunctionDescription
Energy MetabolismActs as an electron carrier in cellular respiration
Redox ReactionsParticipates in oxidation-reduction processes critical for metabolism
DNA RepairEssential for PARP activity in DNA damage response
Cell SignalingServes as a substrate for sirtuins involved in regulating cellular health

Case Studies

  • Age-Related Decline : A study by Sinclair et al. highlighted that NAD+^+ levels decrease with age, leading to impaired PARP activity and increased DNA damage. Supplementing aging mice with NAD+^+ restored PARP function and improved overall health metrics .
  • Metabolic Health : In another investigation, researchers demonstrated that increasing NAD+^+ levels through dietary supplementation improved insulin sensitivity and reduced obesity-related complications in mice .
  • Neuroprotection : Research indicates that enhancing NAD+^+ availability may protect against neurodegenerative diseases by promoting neuronal survival and function .

Q & A

Basic Research Questions

Q. How should experimental designs for studying Nadide’s properties be structured to ensure validity and reproducibility?

  • Methodological Answer :

  • Control Variables : Define independent/dependent variables (e.g., Nadide’s concentration, environmental conditions) and control extraneous factors (e.g., temperature, pH) to isolate effects .

  • Replication : Use triplicate samples and randomized block designs to minimize bias .

  • Instrumentation : Specify equipment (e.g., HPLC for purity analysis) and calibration protocols .

  • Data Reporting : Include raw data tables with error margins (e.g., ±SD) and procedural transparency .

    • Example Table :
Variable TypeExample (Nadide Study)Control Method
IndependentConcentration gradientFixed intervals (0.1M, 0.5M, 1M)
DependentReaction rateSpectrophotometric measurement at 340nm
ControlledTemperatureThermostatic water bath (±0.5°C)

Q. What gaps in existing literature on Nadide should researchers prioritize to avoid redundancy?

  • Methodological Answer :

  • Systematic Review : Conduct a PRISMA-guided review to map existing studies, focusing on under-explored areas (e.g., Nadide’s stability under extreme pH) .
  • Keyword Analysis : Use tools like VOSviewer to identify trending vs. neglected themes (e.g., "Nadide degradation pathways" vs. "Nadide synthesis") .
  • Hypothesis Generation : Formulate questions addressing gaps (e.g., "How does UV exposure affect Nadide’s efficacy compared to thermal stress?") .

Advanced Research Questions

Q. How can contradictory findings about Nadide’s mechanisms across studies be systematically resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate datasets from peer-reviewed studies to calculate effect sizes and heterogeneity (e.g., using RevMan or R’s metafor package) .

  • Sensitivity Testing : Re-run experiments under standardized conditions to isolate variables causing discrepancies (e.g., impurity levels in Nadide batches) .

  • Cross-Validation : Compare results with alternative methods (e.g., NMR vs. mass spectrometry for structural confirmation) .

    • Example Table :
StudyNadide Purity (%)Observed ActivityPotential Confounder
A (2022)98.5High catalytic efficiencyUncontrolled humidity
B (2023)92.0Reduced activityImpurities from synthesis method

Q. What interdisciplinary approaches enhance the study of Nadide’s interactions in complex systems?

  • Methodological Answer :

  • Computational Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict Nadide’s binding affinities in biological systems .
  • Cross-Domain Collaboration : Integrate chemical kinetics with environmental science to assess Nadide’s ecological impact (e.g., LC50 toxicity assays) .
  • Mixed-Methods Design : Combine quantitative data (e.g., reaction yields) with qualitative stakeholder interviews (e.g., industrial chemists) .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are optimal for analyzing non-linear relationships in Nadide datasets?

  • Methodological Answer :

  • Non-Parametric Tests : Apply Kruskal-Wallis for non-normal distributions (e.g., enzyme inhibition data) .
  • Machine Learning : Train regression models (e.g., random forests) to predict Nadide’s behavior under untested conditions .
  • Uncertainty Quantification : Report confidence intervals and Monte Carlo simulations for risk assessment .

Ethical and Logistical Guidelines

Q. How can researchers ensure ethical compliance when studying Nadide’s applications in biological systems?

  • Methodological Answer :

  • Institutional Approval : Obtain IRB/IACUC clearance for in vivo studies, detailing Nadide’s dosage and endpoints .
  • Transparency : Disclose funding sources and potential conflicts of interest (e.g., patent filings related to Nadide) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nad+
Reactant of Route 2
Reactant of Route 2
Nad+

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